![molecular formula C14H16O5 B2553620 4,6-O-(4-Methoxybenzylidene)-D-glucal CAS No. 312623-79-3](/img/structure/B2553620.png)
4,6-O-(4-Methoxybenzylidene)-D-glucal
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Overview
Description
“4,6-O-(4-Methoxybenzylidene)-D-glucal” is a compound that is extensively employed in the realm of carbohydrate chemistry, functioning as a substrate analog . It facilitates the meticulous examination of enzymatic activities tied to carbohydrate metabolism and glycosylation .
Synthesis Analysis
The synthesis of “4,6-O-(4-Methoxybenzylidene)-D-glucal” involves the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile . This process yields the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .
Molecular Structure Analysis
The molecular formula of “4,6-O-(4-Methoxybenzylidene)-D-glucal” is C15H20O7 . Its average mass is 312.315 Da and its monoisotopic mass is 312.120911 Da .
Chemical Reactions Analysis
The main advantage of benzylidene acetal, such as “4,6-O-(4-Methoxybenzylidene)-D-glucal”, is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .
Scientific Research Applications
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives. For instance, regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside by the direct acylation method provided the methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside . This process yielded new compounds and also provided additional information for structure elucidation .
Antimicrobial Applications
The synthesized acylated derivatives of D-glucopyranoside were screened for in vitro antimicrobial activities against ten human pathogenic bacteria and four plant pathogenic fungi . The study revealed that the acylated products exhibited moderate to good antimicrobial activities .
Fungal Phytopathogens Treatment
Interestingly, the selected compounds were found to be more sensitive against fungal phytopathogens than those of the bacterial strains . This suggests potential applications in the treatment of plant diseases caused by fungi.
Protecting Group Strategy in Carbohydrate Chemistry
The compound can be used in a novel protecting-group strategy in carbohydrate chemistry . Reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .
Selective Cleavage of Ether Linkage
The 4-methoxybenzyl ether linkage in products containing benzyl ethers or other protective groups is selectively cleaved upon treatment with cerium (IV) ammonium nitrate in aqueous acetonitrile . This selective cleavage can be useful in the synthesis of complex molecules.
Regioselective Openings
The use of benzylidene acetals as protecting groups in carbohydrate chemistry is utterly important . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .
Mechanism of Action
Target of Action
It is known that this compound is involved in the reductive ring-opening of hexopyranosides .
Mode of Action
The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .
Biochemical Pathways
The biochemical pathways affected by 4,6-O-(4-Methoxybenzylidene)-D-glucal involve the reductive ring-opening of hexopyranosides .
Result of Action
It is known that the compound is involved in the reductive ring-opening of hexopyranosides .
properties
IUPAC Name |
(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZQXMNNREVNP-HABKJSAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-(4-Methoxybenzylidene)-D-glucal |
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